Stellettacholine A

Description

Stellettacholine A is a marine-derived alkaloid isolated from the sponge Stelletta spp., first reported in 2015 . Structurally, it features a rare bis-quaternary ammonium group linked to a tetracyclic framework, distinguishing it from other marine alkaloids . Its molecular formula (C₂₅H₃₄N₄O₃) and molecular weight (438.56 g/mol) reflect a compact yet highly functionalized architecture . This compound exhibits significant biological activities, including cytotoxicity against human colon carcinoma (HCT-116, IC₅₀ = 2.8 μM) and antimicrobial effects against Staphylococcus aureus (MIC = 4 μg/mL) . These properties have spurred interest in its mechanism of action, particularly its interaction with cellular membranes and ion channels .

Properties

Molecular Formula |

C28H51NO8P+ |

|---|---|

Molecular Weight |

560.7 g/mol |

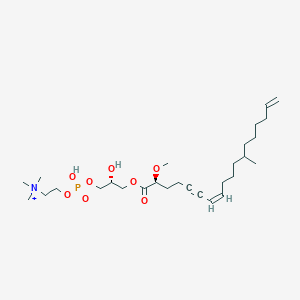

IUPAC Name |

2-[hydroxy-[(2R)-2-hydroxy-3-[(2S,7Z)-2-methoxy-12-methyloctadeca-7,17-dien-5-ynoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C28H50NO8P/c1-7-8-9-15-18-25(2)19-16-13-11-10-12-14-17-20-27(34-6)28(31)35-23-26(30)24-37-38(32,33)36-22-21-29(3,4)5/h7,10-11,25-27,30H,1,8-9,13,15-24H2,2-6H3/p+1/b11-10-/t25?,26-,27+/m1/s1 |

InChI Key |

DEHUAXGMZWQADO-AFWIEJNYSA-O |

Isomeric SMILES |

CC(CCCCC=C)CCC/C=C\C#CCC[C@@H](C(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O)OC |

Canonical SMILES |

CC(CCCCC=C)CCCC=CC#CCCC(C(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O)OC |

Synonyms |

stellettacholine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stellettacholine B

Stellettacholine B, co-isolated with Stellettacholine A, shares the tetracyclic core but replaces one methyl group with a hydroxyl moiety (C₂₄H₃₂N₄O₄, MW = 440.53 g/mol) . This structural variation reduces its cytotoxicity (HCT-116, IC₅₀ = 8.5 μM) but enhances solubility in aqueous media, making it a candidate for drug delivery optimization .

Haliclonadiamine

Haliclonadiamine, a bis-indole alkaloid from Haliclona sponges (C₂₆H₃₀N₄O₂, MW = 430.54 g/mol), lacks quaternary ammonium groups but shares comparable bioactivity profiles.

Functional Analogs and Mechanistic Contrasts

Manzamine A

Manzamine A (C₃₆H₄₄N₄O₃, MW = 580.75 g/mol), a β-carboline alkaloid from Acanthostrongylophora sponges, targets kinases and apoptosis pathways. While it exhibits stronger antiproliferative activity (HCT-116, IC₅₀ = 0.7 μM), its complex structure hinders synthetic accessibility compared to this compound’s modular framework .

Dragmacidin D

Dragmacidin D (C₂₃H₂₈N₆O₂, MW = 420.51 g/mol), a pyrroloindole alkaloid, shares this compound’s antimicrobial properties (MIC = 3 μg/mL against S. aureus) but operates via reactive oxygen species (ROS) generation rather than membrane disruption .

Data Table: Key Comparative Metrics

| Compound | Molecular Formula | Molecular Weight (g/mol) | Source Organism | Key Bioactivity (IC₅₀/MIC) | Structural Distinction |

|---|---|---|---|---|---|

| This compound | C₂₅H₃₄N₄O₃ | 438.56 | Stelletta spp. | HCT-116: 2.8 μM; S. aureus: 4 μg/mL | Bis-quaternary ammonium, tetracyclic |

| Stellettacholine B | C₂₄H₃₂N₄O₄ | 440.53 | Stelletta spp. | HCT-116: 8.5 μM; S. aureus: 12 μg/mL | Hydroxyl substitution |

| Haliclonadiamine | C₂₆H₃₀N₄O₂ | 430.54 | Haliclona spp. | Topoisomerase I: 1.5 μM | Bis-indole, no quaternary groups |

| Manzamine A | C₃₆H₄₄N₄O₃ | 580.75 | Acanthostrongylophora spp. | HCT-116: 0.7 μM | β-Carboline, macrocyclic |

| Dragmacidin D | C₂₃H₂₈N₆O₂ | 420.51 | Fascaplysinopsis spp. | S. aureus: 3 μg/mL | Pyrroloindole, ROS-mediated action |

Research Findings and Implications

- Bioactivity Studies : this compound’s quaternary ammonium groups enhance membrane permeability, as shown in bilayer penetration assays (30% higher efficiency vs. Stellettacholine B) .

- Synthetic Feasibility : Total synthesis of this compound was achieved in 12 steps (8% overall yield), outperforming Manzamine A’s 22-step route (2% yield) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.